molecular formula C8H15N3O2 B13920374 {2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride

{2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride

Cat. No.: B13920374
M. Wt: 185.22 g/mol
InChI Key: WZDZLDSITFXDAC-UHFFFAOYSA-N
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Description

{2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride is a chemical compound with the molecular formula C8H16ClN3O2. It is known for its unique structure, which includes an oxadiazole ring, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride typically involves the reaction of ethoxymethyl oxadiazole with ethylmethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications .

Chemical Reactions Analysis

Types of Reactions

{2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .

Major Products Formed

Scientific Research Applications

{2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring plays a crucial role in its activity, allowing it to bind to various enzymes and receptors, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride apart from similar compounds is its specific ethoxymethyl group, which imparts unique chemical and physical properties. This makes it particularly valuable in certain applications where these properties are desired .

Properties

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

2-[5-(ethoxymethyl)-1,2,4-oxadiazol-3-yl]-N-methylethanamine

InChI

InChI=1S/C8H15N3O2/c1-3-12-6-8-10-7(11-13-8)4-5-9-2/h9H,3-6H2,1-2H3

InChI Key

WZDZLDSITFXDAC-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NC(=NO1)CCNC

Origin of Product

United States

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